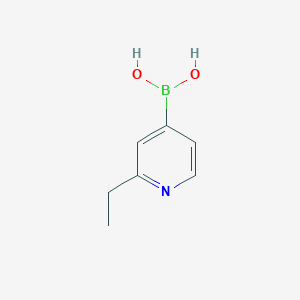

(2-Ethylpyridin-4-yl)boronic acid

Descripción

Significance of Pyridylboronic Acids as Synthetic Intermediates

Pyridylboronic acids, as a class, are highly valued in organic synthesis. Their primary role is as coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful reaction allows for the formation of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials. The nitrogen atom in the pyridine (B92270) ring can influence the electronic properties and reactivity of the boronic acid, and also provides a site for potential coordination or hydrogen bonding interactions in the final products. The stability of pyridylboronic acids can be a challenge; for instance, pyridine-2-boronic acid is known to be unstable and prone to decomposition. This has led to the development of more stable derivatives, such as their pinacol (B44631) esters, to improve handling and reactivity.

Positioning of (2-Ethylpyridin-4-yl)boronic Acid within Heterocyclic Boronic Acid Chemistry

Within the broader family of heterocyclic boronic acids, this compound occupies a specific niche. The presence of the ethyl group at the 2-position provides steric hindrance that can influence the regioselectivity of its reactions. This substituent can also impact the electronic nature of the pyridine ring, which in turn affects the reactivity of the boronic acid group at the 4-position. The synthesis of this specific isomer often requires carefully controlled conditions to achieve the desired regioselectivity. One common method is the regioselective halogen-metal exchange of a corresponding dihalopyridine precursor. For instance, starting from 4-bromo-2-ethylpyridine, a lithium-bromine exchange at low temperatures (-78°C) followed by quenching with a borate (B1201080) ester yields the desired product.

Overview of Research Trajectories for this compound

The primary research application for this compound is as a key intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its ability to participate in Suzuki-Miyaura coupling reactions makes it an attractive building block for creating libraries of compounds for drug discovery programs. For example, it has been utilized in the synthesis of biaryl kinase inhibitors, which are a class of molecules investigated for their potential in treating diseases such as cancer. google.com Furthermore, its use has been documented in the preparation of novel isoxazolyl ether derivatives, indicating its versatility in accessing diverse chemical scaffolds for biological screening. google.com The development of more efficient and scalable synthetic routes to this compound and its derivatives continues to be an active area of research to support these applications.

Chemical and Physical Properties

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1189545-99-0 | |

| Molecular Formula | C₇H₁₀BNO₂ | ambeed.com |

| Molecular Weight | 150.97 g/mol | ambeed.com |

| Melting Point | >155°C (decomposes) | |

| Appearance | Solid |

Synthetic Approaches

The synthesis of this compound is most commonly achieved through a halogen-metal exchange reaction. A typical procedure involves the following steps:

| Step | Reagents and Conditions | Yield | Reference |

| Halogen-Metal Exchange | 4-bromo-2-ethylpyridine, n-butyllithium in THF/hexane | Not specified | |

| Borylation | Triisopropyl borate at -78°C | ~70-76% (after purification) | |

| Purification | Column chromatography (ethyl acetate (B1210297)/petroleum ether) | Not specified |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public literature. However, general characteristics for boronic acids in NMR and IR spectroscopy are known. In ¹H NMR, the protons on the pyridine ring would appear in the aromatic region, and the ethyl group protons would be in the aliphatic region. The B-OH protons are often broad and may exchange with solvent. In IR spectroscopy, characteristic peaks for O-H stretching of the boronic acid group and C=N/C=C stretching of the pyridine ring would be expected.

A patent for biaryl kinase inhibitors reports ¹H NMR data for a compound synthesized using this compound, which confirms the incorporation of the (2-ethylpyridin-4-yl) moiety. For (S)-1-((4-(difluoromethyl)-2′-ethyl-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine, the following peaks were observed: ¹H NMR (500 MHz, DMSO-d₆) δ 8.67 (s, 1H), 8.57 (d, J=5.2 Hz, 1H), 8.20 (s, 1H), 7.93 (s, 1H). google.comgoogle.com

Structure

2D Structure

Propiedades

IUPAC Name |

(2-ethylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMFWKBCFLYDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634892 | |

| Record name | (2-Ethylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189545-99-0 | |

| Record name | (2-Ethylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylpyridin 4 Yl Boronic Acid and Its Derivatives

Carbon-Boron Bond Formation Strategies for Pyridylboronic Acids

The creation of a carbon-boron bond on a pyridine (B92270) ring is a fundamental transformation in the synthesis of pyridylboronic acids and their derivatives. Several reliable methods have been developed, each with its own set of advantages and limitations. These strategies can be broadly categorized into three main types: halogen-metal exchange followed by borylation, directed ortho-metallation (DoM) and subsequent borylation, and palladium-catalyzed cross-coupling reactions.

Halogen-Metal Exchange Followed by Borylation

A prevalent and effective method for synthesizing pyridylboronic acids involves a halogen-metal exchange reaction on a halopyridine precursor, followed by quenching the resulting organometallic intermediate with a boron electrophile. acsgcipr.org This two-step process allows for the regioselective introduction of the boronic acid group. The choice of the organometallic reagent is crucial and influences the reaction conditions and substrate scope.

Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases and nucleophiles capable of activating pyridyl halides for borylation. youtube.com This method typically involves the reaction of a brominated or iodinated pyridine with an organolithium reagent at low temperatures to form a lithiated pyridine intermediate. This intermediate is then reacted with a borate (B1201080) ester, such as triisopropyl borate, to form the corresponding boronic ester, which upon hydrolysis yields the desired pyridylboronic acid.

For instance, the synthesis of 2-fluoropyridine-4-boronic acid from 4-bromo-2-fluoropyridine (B161659) has been achieved in high yield using n-butyllithium and triisopropyl borate at cryogenic temperatures. This approach could be adapted for the synthesis of (2-Ethylpyridin-4-yl)boronic acid, starting from 4-bromo- or 4-iodo-2-ethylpyridine. The low reaction temperatures are often necessary to minimize side reactions, as organolithium reagents can be highly reactive. nih.gov

Grignard reagents (RMgX) offer a milder alternative to organolithium reagents for the synthesis of pyridylboronic acids. wikipedia.orgbyjus.comchemguide.co.uk These organomagnesium compounds are typically prepared by reacting an organic halide with magnesium metal. byjus.com The resulting Grignard reagent can then be reacted with a boron-containing electrophile to form the desired boronic acid or ester. clockss.orggoogle.com

In the context of this compound synthesis, 4-halo-2-ethylpyridine can be converted to its corresponding Grignard reagent, which is then quenched with a borate ester. This method can be advantageous due to the generally higher functional group tolerance of Grignard reagents compared to organolithium reagents. The reaction can often be carried out under less stringent cryogenic conditions. clockss.orggoogle.com The choice of solvent, typically an ether like tetrahydrofuran (B95107) (THF) or diethyl ether, is important for the stability and reactivity of the Grignard reagent. wikipedia.orgchemguide.co.uk

| Reagent Type | Precursor | Key Features |

| Organolithium | 4-Halo-2-ethylpyridine | High reactivity, requires cryogenic temperatures. |

| Organomagnesium | 4-Halo-2-ethylpyridine | Milder conditions, better functional group tolerance. |

A key advantage of the halogen-metal exchange approach is the high regioselectivity it offers. The position of the halogen atom on the pyridine ring dictates the position of the resulting boronic acid group. For the synthesis of this compound, starting with a 4-halo-2-ethylpyridine ensures the formation of the desired regioisomer.

However, the functional group tolerance of these reactions can be a concern, particularly when using highly reactive organolithium reagents. nih.gov These reagents can react with various functional groups, such as esters, ketones, and nitriles. Grignard reagents generally exhibit better functional group tolerance, but limitations still exist. nih.gov The presence of acidic protons in the substrate can also lead to side reactions, although in some cases, using an excess of the organometallic reagent can overcome this issue by first deprotonating the acidic group. nih.gov Careful selection of the organometallic reagent and reaction conditions is therefore crucial to ensure the successful synthesis of functionalized pyridylboronic acids.

Directed ortho-Metallation (DoM) and Subsequent Borylation

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org This method relies on the presence of a directing group on the pyridine ring, which coordinates to an organometallic base, typically an organolithium reagent, and directs deprotonation to the adjacent ortho position. baranlab.orgznaturforsch.com The resulting lithiated intermediate can then be trapped with an electrophile, such as a borate ester, to introduce a boronic acid group.

For pyridine derivatives, the nitrogen atom itself can act as a directing group, facilitating lithiation at the C2 or C6 position. baranlab.org However, for the synthesis of this compound, a directing group at the C3 or C5 position would be required to direct metallation to the C4 position. Alternatively, a directing group at the C2 position could potentially direct metallation to the C3 position. The presence of the ethyl group at the C2 position might sterically hinder metallation at C3, potentially influencing the regioselectivity of the reaction.

While DoM is a versatile tool, its application to the synthesis of this compound would depend on the availability of a suitably substituted 2-ethylpyridine (B127773) precursor with an effective directing group. The choice of the base and reaction conditions is also critical to achieve the desired regioselectivity and avoid side reactions. znaturforsch.com

Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron (B99234) Reagents

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, have emerged as a highly efficient and versatile method for the synthesis of aryl- and heteroarylboronic acids and their esters. organic-chemistry.orgacsgcipr.org This reaction involves the coupling of a haloarene or heteroarene with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov

The synthesis of this compound can be achieved by the palladium-catalyzed borylation of 4-halo-2-ethylpyridine. This method offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary reagents. organic-chemistry.orgnih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired boronic ester and regenerate the catalyst. youtube.com

A variety of palladium catalysts and ligands can be employed for this transformation, and the choice can significantly impact the reaction efficiency. acsgcipr.org The base plays a crucial role in the catalytic cycle, with potassium acetate (B1210297) (KOAc) being a commonly used and effective choice. organic-chemistry.org The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid.

| Parameter | Description |

| Catalyst | Typically a Palladium(0) complex with a suitable ligand (e.g., dppf). |

| Boron Source | Commonly bis(pinacolato)diboron (B₂pin₂). |

| Base | Often potassium acetate (KOAc). |

| Solvent | Aprotic polar solvents like DMSO or dioxane are frequently used. |

This method's broad substrate scope and functional group compatibility make it a highly attractive approach for the synthesis of this compound and its derivatives, particularly for applications in medicinal chemistry and materials science where complex, functionalized molecules are often required. nih.govmdpi.com

General Principles of Miyaura Borylation Applied to Halopyridines

The Miyaura borylation reaction is a cornerstone for the synthesis of aryl- and heteroarylboronic esters. organic-chemistry.org It involves a palladium-catalyzed cross-coupling reaction between a haloarene, such as a halopyridine, and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a base, which is crucial for the catalytic cycle. organic-chemistry.orgalfa-chemistry.com

The generally accepted mechanism proceeds through several key steps:

Oxidative Addition : A low-valent palladium(0) species, often generated in situ, undergoes oxidative addition to the carbon-halogen bond of the halopyridine to form a palladium(II) intermediate. alfa-chemistry.com

Transmetalation : This is the key bond-forming step where the boryl group is transferred from the diboron reagent to the palladium center, displacing the halide. The base, often a mild one like potassium acetate (KOAc), is believed to facilitate this step by forming a more reactive palladium-acetate complex. organic-chemistry.org The high oxophilicity of boron is a significant driving force for this transfer. organic-chemistry.org

Reductive Elimination : The final step involves the reductive elimination of the pyridylboronic ester from the palladium(II) complex, regenerating the active palladium(0) catalyst to complete the cycle. alfa-chemistry.com

A critical aspect of Miyaura borylation is the choice of base. Strong bases can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronic ester and the starting halopyridine, reducing the yield of the desired product. organic-chemistry.org The use of milder bases like KOAc effectively suppresses this side reaction. organic-chemistry.org This method is valued for its mild conditions and high tolerance for various functional groups. alfa-chemistry.com

Catalyst Systems and Ligand Effects in Palladium-Mediated Borylation

The efficiency and scope of the Miyaura borylation of halopyridines are heavily dependent on the catalyst system, which comprises a palladium source and a supporting ligand. While early systems used catalysts like PdCl₂(dppf), significant advancements have been made through the development of specialized ligands that enhance catalytic activity, stability, and selectivity. wikipedia.orgresearchgate.net

Electron-rich, bulky phosphine (B1218219) ligands, such as those from the Buchwald and SPhos families (e.g., XPhos, SPhos), have proven highly effective. researchgate.net These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and help stabilize the palladium catalyst, leading to higher turnover numbers and efficiency, even with less reactive aryl chlorides. researchgate.netmdpi.com The development of pre-catalysts, where the ligand is already coordinated to the palladium center, has further improved reaction reliability and ease of use. researchgate.net For instance, the combination of Pd(OAc)₂ with ligands like PCy₃ or SPhos has been shown to be effective for the borylation of challenging substrates. researchgate.net

Below is a table summarizing various catalyst systems used for the borylation of aryl halides, which are applicable to halopyridine substrates.

| Palladium Source | Ligand | Base | Substrate Type | Typical Yield | Reference |

|---|---|---|---|---|---|

| PdCl₂(dppf) | dppf | KOAc | Aryl Bromides/Iodides | Good to Excellent | wikipedia.org |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Aryl Chlorides | High | researchgate.net |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Aryl Chlorides | High | researchgate.net |

| Pd₂(dba)₃ | PCy₃ | KOAc | Aryl Bromides | Good | researchgate.net |

Iridium- or Rhodium-Catalyzed C-H or C-F Borylation Approaches

Direct C-H borylation has emerged as a powerful, atom-economical alternative to cross-coupling methods, as it avoids the need for pre-functionalized starting materials like halopyridines. rsc.org Iridium-based catalysts are particularly prominent in this field. researchgate.net

Mechanistic Insights into Transition Metal C-H Activation for Borylation

Transition metal-catalyzed C-H borylation involves the direct cleavage of a carbon-hydrogen bond and its replacement with a carbon-boron bond. rsc.orgnih.gov The most widely accepted mechanism for iridium-catalyzed C-H borylation, often using catalysts like [Ir(cod)OMe]₂ with a bipyridine-based ligand, is as follows:

Catalyst Activation : The iridium precatalyst reacts with the diboron reagent (e.g., B₂pin₂) to form the active catalyst, which is an iridium-boryl complex.

C-H Activation : The iridium-boryl complex coordinates to the pyridine substrate. The C-H bond then cleaves via an oxidative addition or a concerted metalation-deprotonation pathway, forming a new iridium-hydride-aryl species.

Reductive Elimination : The pyridyl group and a boryl group on the iridium center undergo reductive elimination, forming the C-B bond of the product and an iridium-hydride species.

Catalyst Regeneration : The iridium-hydride reacts with another equivalent of the diboron reagent to regenerate the active iridium-boryl catalyst and release dihydrogen or a hydroborane.

Regioselectivity in the C-H borylation of substituted pyridines is primarily governed by steric effects. digitellinc.comacs.org The borylation typically occurs at the most sterically accessible C-H bond, often meta to the largest substituent. digitellinc.comresearchgate.net However, a significant challenge with pyridine substrates is potential catalyst inhibition due to the coordination of the Lewis basic nitrogen lone pair to the iridium center. nih.govrsc.org This effect can be mitigated by the presence of a substituent at the C-2 position (like the ethyl group in the target compound), which sterically hinders this coordination. nih.govrsc.org

| Pyridine Substrate | Major Borylation Position | Key Factor | Reference |

|---|---|---|---|

| Pyridine | C-3/C-5 (meta) | Electronic repulsion/instability at C-2 | researchgate.net |

| 2-Substituted Pyridine | C-4 or C-5 | Steric hindrance from C-2 substituent | acs.org |

| 3-Substituted Pyridine | C-5 | Steric hindrance from C-3 substituent | nih.gov |

| 2,6-Disubstituted Pyridine | C-4 | Steric blocking of C-3/C-5 positions | digitellinc.com |

Rhodium catalysts have also been developed, particularly for directed borylations, such as the C6-selective borylation of 2-pyridones where a directing group guides the catalyst to a specific position. acs.orgnih.gov

Scope and Limitations of C-F Borylation in Pyridine Systems

The C-F bond is the strongest carbon-halogen bond, making its activation for borylation exceptionally challenging. nih.gov Traditional cross-coupling methods are often ineffective for fluoroarenes. However, recent progress has been made, particularly through nickel catalysis and photoinduced methods. Nickel-based catalyst systems have shown promise in the borylation of fluoroaromatics. mdpi.com

Photoinduced borylation offers a metal-free alternative. This method has been shown to convert electron-rich fluoroarenes into boronic acids. organic-chemistry.orgacs.org The proposed mechanism for these transformations involves photoheterolysis of the C-F bond in polar protic solvents, which is favored by electron-donating substituents on the aromatic ring. acs.org This generates a triplet aryl cation that can then react with a borylating agent. nih.govacs.org

Despite these advances, the scope of C-F borylation remains limited. It is often restricted to substrates with specific electronic properties (e.g., electron-rich systems) and the required reaction conditions can be harsh. For pyridine systems, the electron-deficient nature of the ring makes C-F activation even more difficult compared to benzene (B151609) derivatives.

[4+2] Cycloaddition Reactions Involving Alkynylboronates

An alternative strategy for synthesizing pyridylboronic esters is to construct the heterocyclic ring itself through a cycloaddition reaction where one of the components already contains the boron moiety. The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for forming six-membered rings. libretexts.org

In this context, an alkynylboronate can serve as the dienophile (the 2π-electron component). nih.gov This species reacts with a suitable 1-azadiene (a 4π-electron diene containing a nitrogen atom) to directly and regioselectively form a functionalized pyridine boronic ester derivative. nih.govrsc.org For example, the cycloaddition between 1,4-oxazin-2-ones or 2-pyrazinones and an alkynylboronate provides a direct route to these valuable compounds. nih.gov This approach is highly atom-economical and offers excellent control over the substitution pattern of the resulting pyridine ring, installing the boronic ester in a predictable position based on the cycloaddition partners. nih.gov

Photoinduced Borylation of Haloarenes and Arylammonium Salts

A modern, metal-free approach to borylation involves using light to initiate the reaction. organic-chemistry.org This method is applicable to haloarenes (including halopyridines) and arylammonium salts and operates under mild conditions, often at room temperature. researchgate.netnih.gov The reaction is typically performed by irradiating a solution of the substrate and a diboron reagent, such as tetrahydroxydiboron (B82485) or B₂pin₂, with ultraviolet (UV) light. nih.govorganic-chemistry.org

The mechanism is believed to proceed via a radical pathway. Upon UV irradiation, the carbon-halogen bond of the haloarene undergoes homolytic cleavage to generate an aryl radical. nih.gov This highly reactive radical is then trapped by the diboron reagent to form the C-B bond. The method shows remarkable functional group tolerance, accommodating amides, phenols, and other sensitive groups. organic-chemistry.org A key advantage is its applicability to a wide range of substrates, including iodo-, bromo-, and chloroarenes, with reactivity correlating to the C-X bond dissociation energies. nih.gov This technique avoids the use of heavy metals and air-sensitive catalysts, making it a greener and more sustainable synthetic route. organic-chemistry.orgacs.org

Decarbonylative Borylation from Pyridyl Anhydrides

Decarbonylative borylation represents an innovative approach for the synthesis of boronic esters from carboxylic acid derivatives. This method provides an alternative to traditional cross-coupling reactions by utilizing readily available starting materials. While the direct decarbonylative borylation of pyridyl anhydrides is a specific application, the underlying principles can be understood from related decarbonylative and decarboxylative processes involving other carboxylic acid derivatives such as thioesters and redox-active esters.

The general strategy involves the conversion of a carboxylic acid derivative into a boronic ester through a transition metal-catalyzed reaction, which expels a molecule of carbon monoxide (in decarbonylation) or carbon dioxide (in decarboxylation). Nickel and rhodium are common catalysts for these transformations. For instance, a nickel-catalyzed decarbonylative borylation of aryl and vinyl carboxylates can be employed to produce the corresponding boronic esters. Similarly, rhodium catalysts have been shown to facilitate the decarbonylative borylation of thioesters under milder conditions.

In a related decarboxylative approach, alkyl carboxylic acids can be converted to their boronate esters via intermediate redox-active esters using a nickel catalyst. This process is notable for its broad substrate scope and excellent functional group compatibility. A proposed mechanism for a related copper-catalyzed photoredox decarboxylative borylation of (hetero)aryl carboxylic acids involves the formation of an aryl radical intermediate which is then trapped by a boron-containing species.

While specific examples for the decarbonylative borylation of pyridyl anhydrides to yield this compound are not extensively detailed in readily available literature, the established methodologies for other carboxylic acid derivatives suggest a viable synthetic route. The reaction would likely proceed through the oxidative addition of the pyridyl anhydride (B1165640) to a low-valent metal center, followed by decarbonylation and reductive elimination to furnish the desired pyridyl boronic ester.

Synthesis of this compound Pinacol (B44631) Ester and Other Boronic Esters

Boronic esters, particularly pinacol esters, are often preferred over boronic acids in organic synthesis due to their enhanced stability, ease of purification, and compatibility with a wider range of reaction conditions.

Direct Synthesis Protocols for Pyridyl Boronic Esters

Several direct methods exist for the synthesis of pyridyl boronic esters like this compound pinacol ester. A common and effective strategy involves the reaction of a metalated pyridine derivative with a boronic ester.

One such protocol involves the following steps:

Metalation of a Halopyridine : A 2-ethyl-4-halopyridine (e.g., 2-ethyl-4-bromopyridine or 2-ethyl-4-iodopyridine) is treated with a strong base or undergoes metal-halogen exchange to generate a 2-ethylpyridin-4-yl organometallic intermediate, such as a lithium or magnesium species.

Reaction with a Boric Acid Ester : The resulting organometallic compound is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, or more directly with pinacolborane (HBpin) or isopropoxy(pinacol)borane.

Hydrolysis/Workup : The reaction mixture is then carefully hydrolyzed to yield the desired pyridyl boronic ester.

An alternative direct approach is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of a halo-pyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method is widely used for the synthesis of aryl and heteroaryl boronic esters and is known for its high functional group tolerance.

The reaction conditions for these protocols can be summarized as follows:

| Method | Starting Material | Reagents | Catalyst | Product |

| Metalation | 2-Ethyl-4-halopyridine | n-BuLi or i-PrMgCl, Trialkyl borate/Pinacolborane | None | (2-Ethylpyridin-4-yl |

Reactivity and Mechanistic Investigations of 2 Ethylpyridin 4 Yl Boronic Acid

General Reactivity of Pyridylboronic Acids in Cross-Coupling Reactions

Pyridylboronic acids are indispensable reagents in modern organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominent of these methods, valued for its operational simplicity, tolerance of various functional groups, and the use of generally less toxic boron compounds. researchgate.netlibretexts.org This reaction facilitates the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

The reactivity of pyridylboronic acids can be influenced by the position of the boronic acid group on the pyridine (B92270) ring. Generally, 3-pyridinylboronic and 4-pyridinylboronic acids exhibit good stability. arkat-usa.org In contrast, 2-pyridinylboronic acids are often notoriously unstable and prone to decomposition, which presents a significant challenge in their application. researchgate.netresearchgate.net Their instability often leads to low yields in cross-coupling reactions due to competing side reactions, most notably protodeboronation. researchgate.netwikipedia.org To overcome these challenges, more stable derivatives like boronic esters (e.g., pinacol (B44631) esters or MIDA esters) are frequently employed. researchgate.netwikipedia.org These derivatives can act as "slow-release" sources of the active boronic acid under the reaction conditions, mitigating decomposition. wikipedia.org

The Suzuki-Miyaura reaction involving pyridylboronic acids is compatible with a range of palladium catalysts, and the choice of ligands, base, and solvent can be critical for achieving high efficiency and yield. acs.orgnih.gov

Mechanistic Aspects of Suzuki-Miyaura Cross-Coupling with (2-Ethylpyridin-4-yl)boronic Acid

The Suzuki-Miyaura coupling of this compound with an organic halide (R-X) follows a well-established catalytic cycle involving a palladium catalyst. Understanding the mechanism provides insight into the factors controlling the reaction's success.

The catalytic cycle for the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. This step is often the rate-determining step of the entire cycle. libretexts.org The reactivity of the halide typically follows the order I > OTf > Br > Cl. libretexts.org

Transmetalation : The organic group from the organoboron compound (in this case, the 2-ethylpyridin-4-yl group) is transferred to the palladium(II) complex, displacing the halide. nih.gov This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer. libretexts.orgnih.gov

Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnih.gov

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Key Species Involved |

| Oxidative Addition | The organic halide adds to the Pd(0) catalyst, which is oxidized to Pd(II). This is often the rate-limiting step. libretexts.org | Pd(0) complex, Aryl Halide (R-X) |

| Transmetalation | The organic group from the boronic acid is transferred to the Pd(II) center. A base is required for this step. nih.gov | Aryl-Pd(II)-X complex, Organoboronate |

| Reductive Elimination | The coupled product is released from the Pd(II) center, regenerating the Pd(0) catalyst for the next cycle. libretexts.org | Di-organic-Pd(II) complex |

The ethyl group at the 2-position of the pyridine ring in this compound exerts both electronic and steric effects that can modulate its reactivity.

Steric Effects : The ethyl group introduces steric bulk near the pyridine nitrogen atom. This steric hindrance can play a significant role in the interaction of the pyridine nitrogen with the palladium catalyst. It can prevent or weaken the coordination of the nitrogen to the palladium center, which is often a deactivating pathway in couplings with 2-substituted pyridines (see section 3.2.3). researchgate.netbeilstein-journals.org This steric shielding can therefore be beneficial for the desired cross-coupling reaction.

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a Lewis base and coordinate to the palladium catalyst. acs.org This coordination can be a double-edged sword. While it is the basis for the use of pyridines as ligands, in the case of pyridylboronic acids acting as substrates, this interaction can lead to catalyst inhibition. researchgate.netacs.org The formation of stable, off-cycle palladium complexes can sequester the catalyst and prevent it from participating in the intended cross-coupling cycle.

This inhibitory effect is particularly pronounced for 2-substituted pyridyl substrates, a phenomenon often referred to as the "2-pyridyl problem". researchgate.net However, for this compound, the boronic acid group is at the 4-position, and the nitrogen's coordination to the palladium center during the catalytic cycle is a key consideration. The ethyl group at the 2-position can sterically hinder the approach of the nitrogen to the metal center, potentially mitigating catalyst inhibition and promoting the desired reaction pathway. researchgate.netbeilstein-journals.org In some cases, the coordination of the pyridine nitrogen to the palladium center can influence the reaction mechanism and product distribution. mdpi.comnih.gov

Stability and Degradation Pathways of this compound

While 4-pyridinylboronic acids are generally more stable than their 2-pyridinyl counterparts, they are still susceptible to degradation under certain conditions, particularly those employed in cross-coupling reactions. arkat-usa.org

The primary degradation pathway for arylboronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product. wikipedia.orgresearchgate.net

The mechanism of protodeboronation is highly dependent on the reaction conditions, especially the pH. wikipedia.orgcore.ac.uk

Base-Catalyzed Protodeboronation : Under the basic conditions typical of the Suzuki-Miyaura reaction, the boronic acid exists in equilibrium with its more reactive boronate form (Ar-B(OH)₃⁻). wikipedia.orgcore.ac.uk This boronate anion is more susceptible to protonolysis by a proton source, such as water in the reaction medium. For highly electron-deficient arylboronic acids, the mechanism can even involve the unimolecular breakdown of the boronate to form a transient aryl anion, which is then protonated. core.ac.uk

Acid-Catalyzed Protodeboronation : In acidic media, protodeboronation can also occur, typically involving the protonation of the boronic acid followed by cleavage of the C-B bond. wikipedia.orgresearchgate.net

Influence of Structure : The susceptibility of a pyridylboronic acid to protodeboronation is influenced by the electronic nature of the ring and its substituents. Electron-deficient heteroaromatic boronic acids are often particularly prone to this degradation pathway. wikipedia.org While the ethyl group on this compound is electron-donating, the inherent electron-deficient nature of the pyridine ring itself still makes protodeboronation a relevant concern under coupling conditions. The zwitterionic character of certain pyridylboronic acids, especially under neutral pH, has been shown to facilitate rapid protodeboronation through a unimolecular fragmentation mechanism. wikipedia.org

Table 2: Factors Influencing Protodeboronation

| Factor | Effect on Protodeboronation Rate | Explanation |

| High pH (Basic Conditions) | Increases rate | Formation of the more reactive boronate anion facilitates C-B bond cleavage. wikipedia.orgcore.ac.uk |

| Low pH (Acidic Conditions) | Can increase rate | Acid-catalyzed mechanisms can promote protonolysis of the C-B bond. wikipedia.orgresearchgate.net |

| Electron-Withdrawing Groups | Generally increases rate | Stabilizes the negative charge buildup during C-B bond cleavage. core.ac.uk |

| Temperature | Increases rate | Like most chemical reactions, higher temperatures accelerate the degradation process. |

| Water Concentration | Can increase rate | Water often acts as the proton source for the final C-H bond formation. wikipedia.org |

Strategies for Enhancing Stability of Boronic Acid Species

The utility of boronic acids in synthetic chemistry is often hampered by their limited stability. They are susceptible to various decomposition pathways, including protodeboronation, oxidation, and polymerization, which can be accelerated by heat, the presence of a base, or a palladium catalyst. nih.gov For pyridylboronic acids, including this compound, these stability issues can be particularly pronounced due to the electronic properties of the pyridine ring. However, several strategies have been developed to enhance the stability of these valuable reagents.

A primary strategy for stabilizing boronic acids is their conversion to more robust derivatives, such as boronate esters. The formation of N-methyliminodiacetic acid (MIDA) boronates has emerged as a highly effective method for the stabilization of otherwise unstable boronic acids. nih.govnih.gov MIDA boronates are air-stable, crystalline solids that are generally unreactive under standard cross-coupling conditions. nih.gov Their stability stems from the formation of a tetracoordinate boron center, which protects the C-B bond from cleavage. The active boronic acid can be slowly released in situ under specific conditions, such as the presence of a mild base and water or an alcohol, allowing it to participate in the desired reaction while its concentration remains low, thus minimizing decomposition. nih.govnih.gov This "slow-release" strategy has proven effective for challenging substrates, including 2-heterocyclic boronic acids. nih.gov

Another approach involves the formation of other cyclic boronic esters, such as pinacol esters. These derivatives, like this compound pinacol ester, are generally more stable than the corresponding free boronic acids and can be purified by chromatography. uni.lu

The inherent structural features of the boronic acid can also influence its stability. For this compound, the presence of the ethyl group at the 2-position of the pyridine ring may offer a degree of steric stabilization, although this would need experimental verification. Pyridine-based boronic acids are also generally more resistant to protodeboronation than their aliphatic counterparts due to the stabilizing effect of the aromatic ring.

Furthermore, computational studies on related 2-pyridylboronic acids suggest that the introduction of electron-withdrawing substituents on the pyridine ring can slow the rate of protodeboronation, which is a major decomposition pathway. researchgate.net While the ethyl group is electron-donating, this finding highlights the importance of electronic effects on the stability of pyridylboronic acids.

The table below summarizes key strategies for enhancing the stability of boronic acid species, with applicability to this compound.

| Strategy | Description | Advantages |

| Formation of MIDA Boronates | Conversion of the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate. | Air-stable, crystalline solids; enables slow, controlled release of the active boronic acid, minimizing decomposition. nih.govnih.gov |

| Formation of Pinacol Esters | Derivatization of the boronic acid with pinacol to form a cyclic boronate ester. | Increased stability compared to the free boronic acid; often allows for easier purification. uni.lu |

| Control of Reaction Conditions | Utilizing specific solvent systems (e.g., DMF/IPA) and additives (e.g., copper salts) in cross-coupling reactions. | Can improve reaction yields by favoring the cross-coupling pathway over boronic acid decomposition. nih.gov |

| pH Control | Maintaining an appropriate pH can be crucial, as both acidic and basic conditions can promote decomposition. | Minimizes protodeboronation and other pH-dependent degradation pathways. |

Coordination Chemistry of this compound with Lewis Bases and Transition Metals

The coordination chemistry of this compound is dictated by its dual chemical nature. The boronic acid moiety is a Lewis acid, capable of accepting electron pairs, while the nitrogen atom of the pyridine ring is a Lewis base, capable of donating its lone pair of electrons. wikipedia.org

Coordination with Lewis Bases

The boron atom in this compound is electron-deficient and can readily interact with Lewis bases. A common example of this is the reaction with water or alcohols to form tetrahedral boronate species. mdpi.com In aqueous solution, boronic acids act as Lewis acids, accepting a hydroxide (B78521) ion to form a boronate anion, R-B(OH)₃⁻. mdpi.com This equilibrium is pH-dependent, with the pKa of phenylboronic acid being approximately 8.9. mdpi.com

The interaction with other Lewis bases, such as amines or fluoride (B91410) ions, can also lead to the formation of Lewis acid-base complexes. libretexts.org For instance, the nitrogen atom of an amine can donate its lone pair to the boron atom, forming a coordinate bond. libretexts.org However, in the context of certain reactions, such as amidation, the coordination of amines to the boron atom can be an unproductive pathway. The steric hindrance from substituents on the boronic acid can play a key role in preventing this coordination and promoting the desired reaction. rsc.org

Coordination with Transition Metals

The pyridine nitrogen in this compound provides a coordination site for transition metals. wikipedia.org Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.orgmdpi.com The nitrogen atom acts as a two-electron L-type ligand, donating its lone pair to a metal center. wikipedia.org

The coordination of the pyridine nitrogen to a transition metal can influence the reactivity of the boronic acid group, and vice versa. This interplay is particularly relevant in transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, where the compound acts as a substrate. While the boronic acid moiety is involved in the catalytic cycle through transmetalation with the palladium catalyst, the pyridine nitrogen can also coordinate to the metal center.

The formation of transition metal complexes with this compound can be envisioned where the pyridine nitrogen binds to the metal, and the boronic acid group may or may not be directly involved in coordination, depending on the metal, other ligands present, and the reaction conditions. For example, complexes of the type [MCl₂(pyridine)₄]ⁿ⁺ are common for various transition metals. wikipedia.org

The table below outlines the expected coordination behavior of this compound.

| Interacting Species | Coordination Site on this compound | Nature of Interaction | Resulting Species |

| **Lewis Bases (e.g., OH⁻, R-OH, R-NH₂) ** | Boron atom (Lewis acid) | Formation of a coordinate covalent bond. libretexts.org | Tetrahedral boronate species or Lewis acid-base adducts. mdpi.com |

| Transition Metals (e.g., Pd, Ni, Cu, Ru) | Pyridine Nitrogen atom (Lewis base) | Donation of the nitrogen lone pair to the metal center. wikipedia.org | Transition metal-pyridine complex. wikipedia.orgmdpi.com |

Applications of 2 Ethylpyridin 4 Yl Boronic Acid in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Applications of (2-Ethylpyridin-4-yl)boronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.govchemie-brunschwig.ch this compound is a key participant in these reactions, facilitating the synthesis of a diverse array of complex molecules. nih.gov

Synthesis of Substituted 2-Ethylpyridines through Carbon-Carbon Bond Formation

The primary application of this compound in Suzuki-Miyaura coupling is the synthesis of substituted 2-ethylpyridines. This reaction involves the palladium-catalyzed coupling of the boronic acid with various organic halides or triflates, leading to the formation of a new carbon-carbon bond at the 4-position of the pyridine (B92270) ring. chemie-brunschwig.chlibretexts.org This method provides a direct and efficient route to biaryl and heteroaryl structures that are prevalent in pharmaceuticals and advanced materials. researchgate.net The reaction is valued for its mild conditions and compatibility with a wide range of functional groups. chemrxiv.org

Coupling with Aryl and Heteroaryl Halides: Scope and Limitations

This compound can be effectively coupled with a broad spectrum of aryl and heteroaryl halides. dergipark.org.tr While the reaction is generally robust, its efficiency can be influenced by the electronic and steric properties of the coupling partners. nih.gov

The coupling of this compound with various aryl and heteroaryl halides has been demonstrated to produce a range of substituted pyridines. The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Yield | Reference |

| 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene (B28343) | 88% | nih.gov |

| 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 86% | nih.gov |

| 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | Good | dergipark.org.tr |

| 4-Iodophenol | 10% Pd/C | K₂CO₃ | Water | - | researchgate.net |

This table is for illustrative purposes and specific yields for the coupling of this compound were not found in the search results. The examples shown are for similar pyridyl boronic acids and esters to demonstrate the general scope of the reaction.

Green Chemistry Approaches in Suzuki-Miyaura Reactions (e.g., Aqueous Reaction Media)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For Suzuki-Miyaura reactions, this has led to the exploration of "green" solvents, with water being a particularly attractive option due to its low cost, non-flammability, and lack of toxicity. researchgate.net The use of aqueous media for Suzuki-Miyaura couplings involving pyridyl boronic acids has been successfully demonstrated. researchgate.netnih.gov These reactions often utilize water-soluble ligands and can proceed efficiently, sometimes even being promoted by the presence of water. nih.govnih.gov

The development of catalyst systems that are active and stable in water is crucial for the success of these green approaches. Palladium on carbon (Pd/C) has been shown to be an effective and reusable catalyst for Suzuki-Miyaura reactions in aqueous media. researchgate.net The ability to perform these reactions in water not only reduces the environmental impact but can also simplify product purification. researchgate.net

Chemo- and Regioselectivity in Complex Molecular Architectures

In the synthesis of complex molecules containing multiple reactive sites, achieving high chemo- and regioselectivity is paramount. The Suzuki-Miyaura coupling of this compound can be highly selective, allowing for the targeted modification of a molecule. For instance, in molecules with multiple halogen atoms, the reaction can often be directed to a specific site based on the relative reactivity of the carbon-halogen bonds (e.g., C-I > C-Br > C-Cl). researchgate.net

Regioselectivity is also a key consideration when working with substituted pyridines. The position of the ethyl group in this compound directs the coupling to the 4-position of the pyridine ring. In the synthesis of complex natural products and pharmaceuticals, this predictable selectivity is a significant advantage, enabling the construction of intricate molecular architectures with a high degree of control. libretexts.org

Other Transition Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura reaction is the most prominent application, this compound and its derivatives can also participate in other transition metal-catalyzed coupling reactions. These alternative transformations expand the synthetic utility of this versatile building block.

One such reaction is the Chan-Lam coupling, which involves the formation of a carbon-nitrogen bond between a boronic acid and an amine or related nitrogen nucleophile, typically catalyzed by copper. whiterose.ac.uk Although less common for alkylboronic esters, this reaction provides a pathway to N-aryl pyridines. whiterose.ac.uk

Additionally, nickel-catalyzed cross-coupling reactions are emerging as a cost-effective and sustainable alternative to palladium-catalyzed processes. nih.gov These reactions can often be performed in greener solvents and offer a different reactivity profile, sometimes enabling transformations that are challenging with palladium catalysts. nih.gov Iron-catalyzed cross-coupling reactions have also been explored for the formation of C-N bonds using boronic acids. uva.nl

Functionalization and Derivatization Strategies for this compound Derivatives

The this compound scaffold can be further functionalized and derivatized to create a wider range of building blocks for organic synthesis. The boronic acid moiety itself can be converted into other functional groups. For instance, boronic acids can be transformed into the corresponding trifluoroborate salts by treatment with KHF₂. libretexts.org These trifluoroborate salts often exhibit enhanced stability and can be effective coupling partners in Suzuki-Miyaura reactions. libretexts.org

The pyridine ring can also be modified. The nitrogen atom can be quaternized or oxidized, and the ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents. These derivatization strategies significantly increase the diversity of molecules that can be accessed from this versatile starting material.

Applications in Medicinal Chemistry and Drug Discovery

(2-Ethylpyridin-4-yl)boronic Acid as a Privileged Scaffold in Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets, serving as a versatile template for developing a variety of therapeutic agents. nih.gov The this compound moiety embodies the characteristics of such a scaffold. The pyridine (B92270) ring is a frequently occurring heterocycle in marketed drugs, valued for its ability to engage in various intermolecular interactions. nih.gov

The boronic acid group, on the other hand, is a bioisostere of the carboxylic acid group and can act as a Lewis acid, forming reversible covalent bonds with diols found in biological molecules like sugars and glycoproteins. mdpi.com This interaction can influence a compound's pharmacokinetic properties. mdpi.com Furthermore, the boronic acid functional group is a key reactant in the Suzuki-Miyaura cross-coupling reaction, one of the most widely used carbon-carbon bond-forming reactions in medicinal chemistry. mdpi.com This dual functionality of the pyridine core and the boronic acid group makes this compound a valuable starting point for generating libraries of diverse compounds to screen for biological activity.

Synthesis of Bioactive Compounds Incorporating the (2-Ethylpyridin-4-yl) Moiety

The primary utility of this compound lies in its application as a key intermediate in the synthesis of more complex, biologically active molecules. Its structure allows for precise introduction of the 2-ethylpyridine (B127773) group into a target molecule.

This compound has been patented as a reagent for the preparation of various anti-inflammatory agents. The synthesis of such agents often relies on palladium-catalyzed cross-coupling reactions, where the boronic acid serves as the organoboron component. The general approach for synthesizing pyridinylboronic acids involves methods like halogen-metal exchange followed by reaction with a borate (B1201080) ester. arkat-usa.org For instance, a common route to produce pyridylboronic acids is the reaction of a bromopyridine with n-butyllithium at low temperatures, followed by quenching with triisopropyl borate. orgsyn.org This positions this compound as an important intermediate in the development of new drugs. google.com

The synthesis of pyrazol-4-yl-pyridine derivatives, for example, has been achieved through stepwise Suzuki coupling reactions, where a pyridyl boronic acid ester is coupled with a suitable bromide. nih.gov This highlights the modularity that building blocks like this compound bring to the drug discovery process.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The modification of pyridine derivatives has been shown to significantly impact their antiproliferative activity. mdpi.com For example, the position and nature of substituents on the pyridine ring can dramatically alter the potency of a compound. mdpi.com

By using this compound as a starting scaffold, medicinal chemists can systematically explore the SAR of a new series of compounds. The ethyl group at the 2-position and the boronic acid at the 4-position provide fixed points, while modifications can be made to the molecules it is coupled with. For instance, in the development of dipeptide boronic acid proteasome inhibitors, SAR studies revealed that an aromatic ring and a pyrazinyl group were important for the interaction with the proteasome. mdpi.com Similar systematic explorations can be undertaken using the (2-Ethylpyridin-4-yl) moiety to optimize the biological activity of new lead compounds.

Table 1: SAR of Pyridine Derivatives (General Examples)

| Derivative Type | Modification | Impact on Activity |

| Combretastatin-A4 Analogues | Addition of OMe groups | Increased antiproliferative activity mdpi.com |

| Pyrazol-4-yl-pyridines | Subtle chemical modifications | Did not significantly affect binding affinity to M4 receptor nih.gov |

| General Pyridine Derivatives | Substitution with OH, NH2, CH3 groups | Varied impact on IC50 values depending on position mdpi.com |

Role in the Synthesis of Agrochemicals and Functional Materials

The utility of boronic acids extends beyond pharmaceuticals into the fields of agrochemicals and materials science. Boron-containing compounds have shown potential as fungicides and plant growth regulators. The ability of boronic acids to interact with essential biomolecules in fungi and plants opens avenues for the development of new agrochemicals.

In the realm of functional materials, boronic acids are used to create advanced materials like metal-organic frameworks (MOFs). mdpi.com MOFs are porous materials with high surface areas that have applications in gas storage, separation, and catalysis. youtube.com Boronic acid-functionalized MOFs have been developed for their ability to bind with cis-diol containing biomolecules and for sensing applications. acs.orgacs.org For example, a boronic acid-decorated MOF was shown to have enhanced antibacterial activity by targeting bacteria. acs.orgnih.gov The this compound, with its combination of a pyridyl ligand site and a boronic acid functional group, represents a potential building block for creating novel MOFs with tailored properties.

Table 2: Applications of Boronic Acids in Agrochemicals and Functional Materials

| Application Area | Specific Use | Reference |

| Agrochemicals | Fungicides, Plant Growth Regulators | |

| Functional Materials | Synthesis of Metal-Organic Frameworks (MOFs) | mdpi.com |

| MOF Applications | Sensing of Hg2+ and CH3Hg+ | acs.org |

| MOF Applications | Combating Multi-Drug-Resistant Bacteria | acs.orgnih.gov |

| MOF Applications | Iodine Capture and Recovery | youtube.com |

Bioconjugation Strategies Utilizing Boronic Acid Functionality

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or peptide. rice.edu Boronic acids are valuable tools in bioconjugation due to their unique reactivity. researchgate.net They can be used in several bioorthogonal (a reaction that can occur inside of a living system without interfering with native biochemical processes) strategies for the site-selective labeling of proteins. nih.gov

One strategy involves the formation of a boronate ester with 1,2-cis diols present on carbohydrates. Another approach is the formation of an iminoboronate. nih.gov More recently, metal-catalyzed cross-coupling reactions have been adapted for bioconjugation, where the boronic acid acts as a handle for attaching molecules to proteins. rice.edu For example, nickel-promoted arylation of cysteine residues with boronic acid reagents has been demonstrated as a method for creating protein-polymer conjugates. acs.org

The this compound provides a functional handle that can be utilized in these bioconjugation strategies. The boronic acid moiety can participate in metal-catalyzed reactions to form stable linkages with proteins or other biomolecules. bohrium.comacs.orgnih.gov This allows for the construction of complex bioconjugates for applications in diagnostics and therapeutics. rice.edu

Advanced Characterization and Computational Studies of 2 Ethylpyridin 4 Yl Boronic Acid

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Studies

The precise structural identification of (2-Ethylpyridin-4-yl)boronic acid relies on a combination of spectroscopic methods. These techniques are not only vital for confirming the identity and purity of the compound but also for studying its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural analysis.

¹H-NMR spectroscopy provides information on the number and environment of protons. The spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet) and the protons on the pyridine (B92270) ring.

¹³C-NMR spectroscopy identifies the carbon skeleton of the molecule.

¹¹B-NMR spectroscopy is particularly important for boronic acids, as it directly probes the boron atom. The chemical shift in the ¹¹B NMR spectrum can confirm the trigonal planar (sp²) hybridization of the boron atom in the boronic acid form and can be used to study its conversion to the tetrahedral (sp³) boronate ester or anion. rsc.org For instance, the interaction with diols or changes in pH can be monitored by observing the shift in the ¹¹B signal. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands in the IR spectrum of this compound would include strong O-H stretching vibrations from the boronic acid group, B-O stretching, and characteristic absorptions for the aromatic pyridine ring (C=C and C=N stretching). researchgate.net

Mass Spectrometry (MS) confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. Analysis by mass spectrometry can sometimes be complicated by the tendency of boronic acids to dehydrate and form cyclic trimers known as boroxines, but techniques like electrospray ionization (ESI) can be optimized to observe the desired molecular ion. rsc.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules. bibliotekanauki.pl For this compound, DFT calculations provide insights that are complementary to experimental data.

DFT calculations begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. nih.gov From this optimized structure, various electronic properties can be calculated:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial reactivity descriptors. The HOMO-LUMO energy gap indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more reactive. researchgate.net

Electron Density and Charge Distribution: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis can calculate the partial charges on each atom. researchgate.net This information reveals the electrophilic and nucleophilic sites within the molecule, which is essential for understanding its reaction mechanisms.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. biorxiv.org

These computational studies help in understanding the molecule's behavior in various chemical environments and in designing new molecules with tailored properties. bibliotekanauki.plnih.gov

Molecular Modeling and Docking Studies in Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. mdpi.com These methods are fundamental in modern drug discovery. nih.gov

The boronic acid functional group is of particular interest because it can form reversible covalent bonds with the hydroxyl group of serine residues often found in the active sites of enzymes like proteases and β-lactamases. frontiersin.org This ability to act as a "warhead" can lead to potent and specific enzyme inhibition.

A typical molecular docking workflow involves:

Obtaining the 3D structure of the target protein, usually from a database like the Protein Data Bank (PDB).

Placing the ligand (this compound) into the active site of the protein.

Using a scoring function to evaluate thousands of possible binding poses and orientations, predicting the most favorable interaction.

The results of docking studies provide a binding affinity or score, which estimates the strength of the ligand-target interaction, and a detailed view of the binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and potential covalent bonds. biorxiv.org This information is invaluable for the rational design of more potent and selective inhibitors. nih.govfrontiersin.org

Computational Prediction of Catalytic Activities and Selectivities

Computational chemistry is increasingly used not just to understand molecules but to predict their performance as catalysts in chemical reactions. nih.govmdpi.com this compound is a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.

Computational methods, particularly DFT, can be used to model the entire catalytic cycle of such a reaction. nih.gov This involves calculating the energies of all reactants, intermediates, transition states, and products. By mapping out the energy profile of the reaction pathway, chemists can:

Predict Reaction Outcomes: By comparing the energy barriers for different possible reaction pathways (e.g., leading to different regio- or stereoisomers), the selectivity of the reaction can be predicted.

Rationalize Catalyst Performance: Computational studies can explain why certain palladium catalysts or reaction conditions are more effective than others for a given boronic acid. For example, the electronic and steric properties of the this compound can be computationally correlated with its reactivity in the transmetalation step of the Suzuki-Miyaura cycle.

These predictive capabilities accelerate the discovery and optimization of new catalytic processes, reducing the need for extensive experimental trial-and-error. nih.govnih.gov

Table of Mentioned Chemical Compounds

Future Perspectives and Emerging Research Directions

Innovations in the Sustainable Synthesis of Pyridylboronic Acids

The development of environmentally friendly and efficient methods for synthesizing pyridylboronic acids, including (2-Ethylpyridin-4-yl)boronic acid, is a key area of research. nih.govmdpi.com Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. orgsyn.org Current research is focused on creating "green" synthetic pathways that minimize waste and energy consumption. nih.govsphinxsai.com

Key strategies for sustainable synthesis include:

Catalytic Borylation: The use of transition metal catalysts, such as those based on palladium, iridium, or rhodium, allows for the direct C-H or C-F bond activation and subsequent borylation of the pyridine (B92270) ring. arkat-usa.org This approach offers high atom economy and avoids the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. This technology is being explored for the synthesis of boronic acids.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a major focus. mdpi.com For instance, the use of water as a solvent in Suzuki-Miyaura cross-coupling reactions has shown promising results. cdnsciencepub.com

Photocatalysis: Utilizing light to drive chemical reactions offers a sustainable alternative to heat-intensive methods. sci-hub.se Heterogeneous photocatalysts are being developed for the synthesis of N-arylpyridin-2-amines from 2-aminopyridine (B139424) and aryl boronic acids under mild, room-temperature conditions. sci-hub.se

These innovative approaches aim to make the production of this compound and other pyridylboronic acids more economical and environmentally responsible.

Expanding the Scope of Functionalization and Derivatization of this compound

The versatility of this compound stems from its ability to undergo a wide range of chemical transformations, allowing for the creation of diverse derivatives with tailored properties. Researchers are continuously exploring new ways to functionalize and derivatize this compound to expand its applications.

Key areas of exploration include:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone for creating carbon-carbon bonds between the pyridine core and various aryl or vinyl halides. researchgate.net Research is focused on developing more efficient catalyst systems and expanding the substrate scope to include challenging coupling partners. nih.gov

Derivatization for Enhanced Detection: Chemical derivatization techniques are being developed to improve the detection of boronic acids in analytical methods like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govsigmaaldrich.com For example, reacting carboxylic acids with reagents like 2-picolylamine can significantly increase their detection response. nih.gov

Synthesis of Heterocyclic Derivatives: this compound serves as a key intermediate in the synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals and functional materials. researchgate.net

Post-Synthetic Modification of Polymers and Materials: The boronic acid group can be used to functionalize polymers and other materials after their initial synthesis, imparting new properties such as glucose-responsiveness or the ability to bind to specific biomolecules. nih.govnih.gov

The ability to precisely modify the structure of this compound opens up a vast chemical space for the design of novel molecules with desired functions.

Development of Novel Catalytic Systems Utilizing this compound

Beyond its role as a synthetic building block, this compound and its derivatives are being investigated for their potential as catalysts in their own right. rsc.org The Lewis acidic nature of the boron atom and the coordinating ability of the pyridine nitrogen can be harnessed to create unique catalytic systems.

Emerging research in this area includes:

Boronic Acid Catalysis: Arylboronic acids can catalyze a variety of organic reactions, such as amide bond formation and dehydrative condensations, by activating carboxylic acids. rsc.orgrsc.org The ortho-substituent on the phenylboronic acid can play a crucial role in preventing catalyst inhibition. rsc.org

Immobilized Catalysts: Attaching pyridylboronic acid derivatives to solid supports, such as polymers or inorganic materials, can lead to the development of heterogeneous catalysts that are easily separable and recyclable. nih.gov

Dual-Function Catalysts: The combination of the boronic acid and pyridine functionalities within the same molecule allows for the design of catalysts that can participate in multiple steps of a reaction sequence.

N-Heterocyclic Carbene (NHC) Precursors: Imidazolinium salts, which can be derived from pyridyl structures, serve as precursors for N-heterocyclic carbenes (NHCs). researchgate.net These NHCs are highly effective ligands for transition metal catalysts used in a variety of cross-coupling reactions. researchgate.net

The development of catalytic systems based on this compound offers the potential for more efficient and selective chemical transformations.

Advanced Applications in Materials Science and Sensor Technologies

The unique properties of this compound and its derivatives make them attractive candidates for the development of advanced materials and sensors. nih.gov The ability of boronic acids to reversibly bind with diols, such as those found in sugars, is a key feature exploited in these applications. nih.gov

Current and future applications include:

Glucose-Responsive Materials: Polymers and hydrogels functionalized with pyridylboronic acids can exhibit changes in their physical properties in response to glucose concentration. nih.gov This has led to the development of materials for insulin (B600854) delivery systems and continuous glucose monitoring.

Fluorescent Sensors: The interaction of boronic acids with analytes like saccharides can lead to changes in the fluorescence of an attached reporter molecule. nih.gov This principle is used to design highly sensitive and selective fluorescent sensors for biological and environmental monitoring. nih.govgoogle.com

Covalent Organic Frameworks (COFs): Boronic acid-functionalized COFs are being developed for applications such as selective enrichment of biomolecules. nih.gov For example, a magnetic porphyrin-based COF functionalized with boronic acid has been used for the selective enrichment of cis-diol-containing nucleosides. nih.gov

Self-Healing Materials: The reversible nature of the boronate ester bond can be utilized to create self-healing polymers and materials that can repair themselves after damage.

The tunable nature of pyridylboronic acids allows for the design of materials with a wide range of functionalities, opening up new possibilities in materials science and sensor technology.

Rational Design of Next-Generation this compound Analogues for Therapeutic Applications

The boronic acid functional group is present in several FDA-approved drugs, highlighting its importance in medicinal chemistry. mdpi.commdpi.com this compound and its analogues are being explored for a variety of therapeutic applications due to their potential to interact with biological targets. mdpi.com

Key areas of therapeutic research include:

Enzyme Inhibition: Boronic acids can act as inhibitors of various enzymes, particularly serine proteases and β-lactamases. nih.govdrugdiscoverytrends.com The boron atom can form a stable, reversible covalent bond with the active site serine residue, leading to potent inhibition. mdpi.com

Anticancer Agents: Boronic acid-containing compounds, such as the proteasome inhibitor bortezomib, have shown significant anticancer activity. mdpi.com Researchers are designing novel pyridylboronic acid analogues with improved efficacy and selectivity against various cancer cell lines. mdpi.com

Antibacterial Agents: Boronic acids are being investigated as a new class of antibacterial agents that can overcome existing resistance mechanisms. They can target essential bacterial enzymes involved in processes like cell wall synthesis. mdpi.com

Rational Drug Design: Computational methods and a deeper understanding of structure-activity relationships are being used to rationally design next-generation this compound analogues with optimized pharmacokinetic and pharmacodynamic properties. nih.govnih.govresearchgate.net

The continued exploration of this compound and its derivatives holds great promise for the development of new and effective therapies for a range of diseases.

Q & A

Q. What are the common synthetic routes for (2-Ethylpyridin-4-yl)boronic acid, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of pyridine derivatives. For purity validation, nuclear magnetic resonance (NMR) spectroscopy is used to confirm structural integrity, while mass spectrometry (MS) identifies molecular weight. Thermogravimetric analysis (TGA) can assess thermal stability and decomposition pathways . High-performance liquid chromatography (HPLC) or LC-MS/MS methods are critical for detecting trace impurities, especially in pharmaceutical contexts .

Q. How does this compound interact with diols, and what factors influence binding affinity?

- Methodological Answer : The boronic acid forms reversible covalent bonds with 1,2- or 1,3-cis diols via boronate ester formation. Binding affinity depends on:

- pH : Optimal binding occurs near the pKa of the boronic acid (typically pH 8–9).

- Saccharide structure : Fructose (high affinity) > tagatose > mannose > glucose (lower affinity) due to diol geometry .

- Buffer composition : Borate buffers enhance selectivity by competing with non-glycosylated proteins .

Advanced Research Questions

Q. How can non-specific secondary interactions be minimized when using this compound in glycoprotein capture systems?

- Methodological Answer : Secondary interactions (e.g., hydrophobic or electrostatic) can be mitigated by:

- Buffer optimization : Use low-ionic-strength buffers with additives (e.g., 0.1% Tween-20) to reduce non-specific adsorption .

- Surface engineering : Immobilize the boronic acid on hydrophilic matrices (e.g., carboxymethyl dextran) to limit hydrophobic interactions .

- Competitive elution : Apply sorbitol or fructose to displace weakly bound proteins while retaining glycoproteins .

Q. What strategies improve the kinetic on-rate of this compound in carbohydrate-binding sensors?

- Methodological Answer : Kinetic studies using stopped-flow fluorescence reveal that on-rates (kon) are critical for real-time sensing. Strategies include:

- Structural tuning : Introduce electron-withdrawing groups (e.g., nitro) to lower the boronic acid pKa, accelerating diol binding at physiological pH .

- Preorganization : Design rigid scaffolds (e.g., isoquinolinyl derivatives) to reduce entropy loss during binding .

- Nanoscale integration : Use quantum dots or carbon dots functionalized with boronic acids to amplify signal-to-noise ratios .

Q. In anticancer research, how does the ethylpyridinyl moiety influence bioactivity compared to other boronic acids?

- Methodological Answer : The ethylpyridinyl group enhances:

- Lipophilicity : Improves cell membrane penetration, critical for targeting intracellular proteasomes .

- Electron density : Stabilizes boronate ester formation with catalytic threonine residues in proteasomes, as seen in bortezomib analogs .

- Selectivity : Pyridine rings enable π-π stacking with hydrophobic pockets in enzyme active sites, reducing off-target effects .

- Example : Cis-stilbene derivatives with ethylpyridinyl-boronic acid show IC50 values of 0.48–2.1 µM against cancer cell lines, outperforming carboxylate analogs .

Methodological Challenges and Data Interpretation

Q. How can MALDI-MS be optimized for characterizing this compound-containing peptides?